3,7-Dimethyloct-2-en-1-ol

Beschreibung

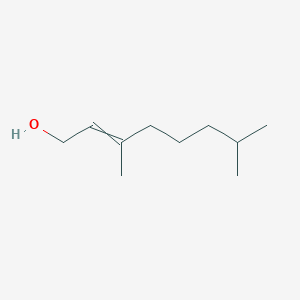

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,7-dimethyloct-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h7,9,11H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAWJUOCXKIHHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(=CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00866002 | |

| Record name | 3,7-Dimethyloct-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40607-48-5 | |

| Record name | 3,7-Dimethyl-2-octen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40607-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dimethyloct-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00866002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloct-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Investigations and Chiral Synthesis of 3,7 Dimethyloct 2 En 1 Ol and Analogues

Geometrical Isomerism: Elucidation and Separation of (E)- and (Z)-3,7-Dimethyloct-2-en-1-ol

3,7-Dimethyloct-2-en-1-ol exists as two geometrical isomers, designated as (E) and (Z) forms, arising from the restricted rotation around the carbon-carbon double bond at the C2 position. nist.govnih.gov These isomers are also known by their common names, with the (E) isomer being a derivative of geraniol (B1671447) and the (Z) isomer a derivative of nerol (B1678202). brainly.inforeverest.net The arrangement of the substituents—specifically the hydroxymethyl group and the alkyl chain—on either the same side ((Z) or cis) or opposite sides ((E) or trans) of the double bond leads to distinct molecular geometries. gauthmath.com This difference in spatial arrangement can influence their physical properties, such as boiling points, and their interactions with other molecules.

The elucidation of these isomers relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the configuration of the double bond. niscpr.res.in The chemical shifts of the protons adjacent to the double bond can provide definitive information about the cis or trans arrangement.

Separating the (E) and (Z) isomers of this compound and related terpene alcohols can be challenging due to their similar physical properties. google.com Traditional methods like fractional distillation often prove inefficient. cdnsciencepub.com Chromatographic techniques are generally more successful. Gas-liquid chromatography (GLC) and High-Performance Liquid Chromatography (HPLC) are commonly employed for both analytical and preparative separations. cdnsciencepub.comresearchgate.netsielc.com Specialized chromatographic methods, such as using silica (B1680970) gel impregnated with silver salts, have also been utilized to separate E/Z isomers of similar organic compounds. researchgate.net Furthermore, enzymatic methods, like lipase-catalyzed transesterification, have shown promise in selectively reacting with one isomer, facilitating the separation of the mixture. researchgate.net

Table 1: Properties of (E)- and (Z)-3,7-dimethyloct-2-en-1-ol

| Property | (E)-3,7-dimethyloct-2-en-1-ol | (Z)-3,7-dimethyloct-2-en-1-ol |

| Systematic Name | (2E)-3,7-dimethyloct-2-en-1-ol | (2Z)-3,7-dimethyloct-2-en-1-ol |

| Common Name Association | Dihydrogeraniol | Dihydronerol |

| Molecular Formula | C₁₀H₂₀O | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol | 156.27 g/mol |

| CAS Number | 40607-48-5 | 59532-15-5 |

Data sourced from multiple chemical databases. nist.govnih.gov

Enantioselective Synthesis Strategies for Chiral Monoterpenoid Alcohols

Beyond geometrical isomerism, the hydrogenation of the double bond in this compound leads to the formation of 3,7-dimethyloctan-1-ol (B75441), a chiral molecule with a stereocenter at the C3 position. The synthesis of specific enantiomers ((R) or (S)) of this and other chiral monoterpenoid alcohols is a significant area of research, driven by the often-differing biological activities of enantiomers.

Asymmetric Catalysis in the Production of Specific Stereoisomers

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of a single, desired enantiomer of a chiral compound. For the synthesis of specific stereoisomers of monoterpenoid alcohols, several strategies have been developed. These often involve the use of chiral catalysts that can control the stereochemical outcome of a reaction.

For instance, the enantioselective reduction of a ketone precursor is a common approach. Chiral catalysts, often based on transition metals complexed with chiral ligands, can deliver a hydride to one face of the carbonyl group preferentially, leading to the formation of one enantiomer of the alcohol in excess. While specific catalytic systems for this compound are not extensively detailed in the provided context, general principles of asymmetric hydrogenation and transfer hydrogenation are widely applicable to this class of compounds.

Another powerful technique is the use of chiral auxiliaries. mdpi.com A chiral auxiliary is a molecule that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is then removed. This strategy has been successfully employed in the synthesis of various chiral natural products.

Furthermore, enzymatic catalysis offers a highly selective means of producing chiral alcohols. Enzymes, being inherently chiral, can exhibit high enantioselectivity in their reactions. Lipases, for example, are often used for the kinetic resolution of racemic alcohols, where one enantiomer is selectively acylated, allowing for the separation of the two.

Table 2: Examples of Asymmetric Synthesis Approaches for Chiral Alcohols

| Method | Description | Key Features |

| Asymmetric Hydrogenation | Reduction of a prochiral ketone or alkene using a chiral catalyst. | High enantioselectivity, often uses transition metal catalysts (e.g., Ru, Rh) with chiral ligands. |

| Chiral Auxiliary Control | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Stoichiometric use of the auxiliary, which must be later removed. |

| Enzymatic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture. | High selectivity, mild reaction conditions, environmentally benign. |

Impact of Chirality on Biological Recognition and Activity in Non-Human Systems

The chirality of monoterpenoid alcohols can have a profound impact on their biological activity, particularly in how they are recognized by and interact with biological systems in non-human organisms, such as insects. umons.ac.benih.gov This is because the receptor proteins in these organisms are themselves chiral, leading to stereospecific interactions with chiral molecules. academie-sciences.fr

In the context of insect chemical communication, specific enantiomers of a pheromone can elicit different behavioral responses. nih.gov One enantiomer might be highly attractive, while the other could be inactive or even inhibitory. umons.ac.be For example, studies on various insect species have demonstrated that the biological activity of chiral semiochemicals is often dependent on the absolute configuration of the molecule. oup.com

The sensory systems of insects, including olfactory receptors (ORs) and odorant-binding proteins (OBPs), are capable of discriminating between enantiomers. mdpi.com This chiral recognition is crucial for processes like mate finding, host plant selection, and defense. wur.nl While the specific effects of the enantiomers of 3,7-dimethyloctan-1-ol are not detailed in the provided search results, the general principle of stereospecificity in insect olfaction is well-established for related monoterpenoids. umons.ac.benih.gov The structural and chiral purity of a compound is therefore critical when studying its role as a semiochemical.

Advanced Synthetic Methodologies for 3,7 Dimethyloct 2 En 1 Ol and Its Derivatives

Multi-Step Total Synthesis Approaches

Total synthesis provides a route to complex molecules from simpler, readily available starting materials. For 3,7-Dimethyloct-2-en-1-ol, these approaches are designed to build the characteristic branched octene chain with precise control over the placement of the double bond and the hydroxyl group.

Grignard Reagent-Mediated Coupling and Claisen Rearrangement Sequences

A powerful strategy for the synthesis of this compound and its analogs involves a combination of Grignard reagent-mediated coupling and a Claisen rearrangement. This sequence allows for the efficient formation of carbon-carbon bonds and the stereoselective introduction of functional groups.

The synthesis can commence with the coupling of a suitable Grignard reagent with an appropriate electrophile to construct the carbon backbone. nih.govscielo.brresearchgate.net For instance, an iron(III)-catalyzed cross-coupling reaction can merge a Grignard reagent with a vinyl halide, maintaining the desired olefin geometry in the process. nih.gov Copper-mediated conjugate addition of a Grignard reagent to an enone is another effective method for creating key carbon-carbon bonds in terpene synthesis. nih.gov These coupling reactions are crucial for assembling the initial framework of the target molecule. acs.org

The Claisen rearrangement is a key transformation in this synthetic sequence, enabling the conversion of an allylic alcohol into a γ,δ-unsaturated ester. numberanalytics.comredalyc.org This nih.govnih.gov-sigmatropic rearrangement is known for its high stereoselectivity, which is dictated by the stereochemistry of the starting allylic alcohol. numberanalytics.comnumberanalytics.com The reaction typically proceeds through a chair-like transition state, leading to a product with a specific stereochemistry. numberanalytics.com The Johnson-Claisen rearrangement, a variation of this reaction, utilizes an orthoester in the presence of a weak acid catalyst to convert an allylic alcohol to a γ,δ-unsaturated ester. numberanalytics.comwikipedia.orglibretexts.org This reaction can be carried out under milder conditions, sometimes with microwave assistance to increase reaction rates and yields. wikipedia.orglibretexts.org The process involves the in-situ formation of a ketene (B1206846) acetal, which then undergoes the rearrangement. redalyc.org

Recent advancements have introduced gold(I)-catalyzed hydroalkoxylation/Claisen rearrangement cascade reactions of aryl ynol ethers and ynamides with allylic alcohols, providing an atom-economical route to γ,δ-unsaturated esters and amides. organic-chemistry.org Another approach involves a triisobutylaluminium (TIBAL)-promoted Johnson-Claisen rearrangement that proceeds at room temperature, avoiding the high temperatures often required for this transformation. organic-chemistry.org

The final step in this sequence is the selective reduction of the γ,δ-unsaturated ester to the desired this compound. This reduction must be chemoselective, targeting the ester functional group while leaving the carbon-carbon double bond intact. Reagents such as lithium aluminum hydride (LAH) are powerful enough to reduce esters to alcohols. harvard.edu However, for substrates with multiple reducible functional groups, more selective reducing agents are necessary. harvard.edu

Sodium borohydride (B1222165), often in combination with other reagents like bismuth chloride, can be used for the selective reduction of the carbon-carbon double bond of α,β-unsaturated esters. tandfonline.com For the selective reduction of the ester group itself, specific ruthenium catalysts have been shown to hydrogenate the ester functionality while leaving the C=C double bond untouched under mild conditions. researchgate.net Other methods include the use of iron catalysts for the hydrosilylation of esters to alcohols. rsc.org The choice of reducing agent is critical to ensure the desired outcome without affecting other parts of the molecule. organic-chemistry.org

Halogenation-Dehydrohalogenation Pathways from Nerol (B1678202) Derivatives

An alternative synthetic route to derivatives of this compound starts from nerol, a naturally occurring monoterpene alcohol. google.comgoogle.com This pathway involves a halogenation step followed by a dehydrohalogenation to introduce a new double bond.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the bromination of alkenes, particularly at the allylic position. researchgate.netorganic-chemistry.org In the synthesis of nerol derivatives, NBS can be used to introduce a bromine atom into the molecule. google.comgoogle.com The reaction is typically carried out in an anhydrous alcoholic solvent. google.comgoogle.com For instance, treating nerol with NBS in anhydrous ethanol (B145695) can lead to the formation of a bromo-alkoxy derivative. google.com The reaction conditions, such as temperature and solvent, can be controlled to achieve the desired regioselectivity. google.comgoogle.com The use of N-halosuccinimides is often preferred over molecular halogens due to their stability and easier handling. acs.org The reactivity of NBS can be influenced by the presence of other functional groups in the substrate. rsc.org Following bromination, a dehydrohalogenation reaction, typically using a strong base, eliminates HBr to form a new double bond, leading to the desired unsaturated alcohol derivative. google.comgoogle.comsit.edu.cn

Data Tables

Table 1: Key Reactions and Reagents in the Synthesis of this compound Derivatives

| Reaction Type | Key Reagents | Intermediate/Product | Reference |

| Grignard Coupling | Grignard Reagent, Fe(acac)₃ or Cu(I) salts | (E)-3,7-Dimethyloct-4-en-1-ol | nih.govscielo.br |

| Claisen Rearrangement | Allylic alcohol, Orthoester, Propionic acid | γ,δ-Unsaturated Ester | numberanalytics.comwikipedia.org |

| Selective Ester Reduction | Ru-catalyst, H₂ or Fe-catalyst, Silane | This compound | researchgate.netrsc.org |

| Bromination | Nerol, N-Bromosuccinimide (NBS) | Bromo-alkoxy derivative | google.comgoogle.com |

| Dehydrohalogenation | Strong base (e.g., NaOH, KOH) | Unsaturated alcohol derivative | google.comgoogle.com |

Elimination Reactions for Dienol Intermediate Formation

The formation of dienol intermediates is a critical step in certain synthetic routes towards this compound derivatives. Elimination reactions are a primary method to introduce the necessary unsaturation. For instance, the dehydration of 3,7-dimethyl-6-hydroxy-7-octene-1-ol can be challenging to achieve directly to form 3,7-dimethyl-5,7-octadiene-1-ol. google.com Traditional methods often rely on thermal reactions with acid catalysts. google.com However, these conditions can lead to the formation of byproducts due to the high temperatures and acidic environment. google.com

A more controlled approach involves the use of palladium complexes. The dehydration and subsequent cyclization of 3,7-dimethyl-6-hydroxy-7-octene-1-ol can be accomplished in a single step by heating in the presence of a zero-valent or divalent phosphine-palladium complex. google.com This method proceeds under nearly neutral conditions, minimizing the formation of byproducts often seen with acid catalysis. google.com The reaction is typically carried out at temperatures between 80 to 160°C. google.com Temperatures below 80°C result in a slow reaction rate, while temperatures exceeding 160°C can lead to the decomposition of the palladium complex and the formation of undesired byproducts. google.com

Another strategy involves the deacetoxylation of a diacetate precursor. For example, 3,7-dimethyl-1,6-diacetoxy-7-octene can undergo thermal decomposition or palladium-catalyzed deacetoxylation to yield 3,7-dimethyl-1-acetoxy-5,7-octadiene. Subsequent hydrolysis of this acetate (B1210297) ester produces the desired 3,7-dimethyl-5,7-octadiene-1-ol. google.com

Acid-Mediated Cyclization and Hydrolysis Routes

Acid-catalyzed reactions of citronellol (B86348) and related structures can lead to a variety of cyclic and acyclic products, including intermediates for this compound synthesis. The hydroxyl group in alcohols is a poor leaving group, but in the presence of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), it is protonated to form a much better leaving group, water. masterorganicchemistry.com

For example, treating citronellol (3,7-dimethyloct-6-en-1-ol) with fluorosulphonic acid at low temperatures can result in cyclization, yielding products like 2,2,5-trimethyl- and 2-ethyl-2,5-dimethyl-oxacycloheptane. researchgate.net The hydrolysis of glycosidically bound terpenes under acidic conditions, similar to those found in wine, releases the aglycone, which can then undergo further rearrangements and cyclizations. researchgate.net

The acid-catalyzed hydrolysis of geranyl-β-D-glucopyranoside at pH 2.4 yields α-terpineol, linalool (B1675412), and 3,7-dimethyloct-1-en-3,7-diol. researchgate.net The specific products formed are highly dependent on the reaction conditions, including pH and temperature. For instance, analysis of the hydrolysis of geraniol (B1671447) and its glycoside at 50°C revealed the formation of geraniol, α-terpineol, linalool, and 2,6-dimethyl-7-octene-2,6-diol. researchgate.net Increasing the temperature to 80°C for 24 hours led to a broader spectrum of products, including limonene, ocimenes, and terpinolene, with linalool and α-terpineol being the predominant compounds. researchgate.net

Wacker Oxidation-Reduction Strategies from Citronellol Precursors

A versatile strategy for the synthesis of this compound derivatives from citronellol involves a Wacker-type oxidation followed by reduction. This approach leverages the selective oxidation of the terminal double bond of citronellol.

The epoxidation of the C6=C7 double bond in citronellol is a key initial step in many synthetic transformations. This reaction can be achieved using various oxidizing agents. Titanosilicate catalysts, such as titanium silicalite-1 (TS-1), have been shown to effectively catalyze the epoxidation of citronellol with hydrogen peroxide. mdpi.com The primary product is 3,7-dimethyl-6,7-epoxyoctan-1-ol. mdpi.com The choice of solvent plays a crucial role in the selectivity of this reaction; for instance, acetonitrile (B52724) can provide higher epoxide selectivity compared to alcohols like methanol, which can lead to ring-opening of the epoxide. mdpi.com

Chemoenzymatic methods also offer a green alternative for citronellol epoxidation. Lipases, such as those from Candida antarctica (CalB), can catalyze epoxidation in the presence of hydrogen peroxide. wur.nlacs.org Mycelium of certain fungi, like Cladosporium cladosporioides, has also demonstrated high efficiency in the epoxidation of citronellol. acs.org

The Wacker process, a palladium-catalyzed oxidation, can be employed to convert the terminal alkene of a citronellol derivative into a ketone. usfca.edu This reaction is a key step in a multi-step synthesis of related compounds. usfca.edu Palladium catalysts, such as palladium acetate, are commonly used. usfca.eduacs.org The oxidation can be performed using various oxidants, including air. acs.org For example, a Pd(II)-hydrotalcite catalyst has been shown to be effective for the aerobic oxidation of allylic alcohols like geraniol and nerol to the corresponding aldehydes and ketones without isomerization of the double bond. acs.org

Following the oxidation to a ketone intermediate, a reduction step is necessary to obtain the target alcohol. Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation, converting the ketone to the corresponding secondary alcohol with high yields. usfca.edutesisenred.net This reduction is a standard procedure in organic synthesis and is compatible with a wide range of functional groups.

Chemo- and Regioselective Functionalization of this compound

The presence of multiple functional groups and reactive sites in this compound and its precursors, like citronellol, makes chemo- and regioselective functionalization a key challenge and area of research.

The selective oxidation of citronellol is a prime example. As mentioned, the C6=C7 double bond can be selectively epoxidized. mdpi.com Furthermore, dye-sensitized photooxygenation of citronellol using singlet oxygen can regioselectively yield diols after reduction of the intermediate hydroperoxides. researchgate.net This method allows for the introduction of hydroxyl groups at specific positions, opening pathways to functionalized biopolyesters. researchgate.net

The hydroxyl group of 3,7-dimethyloct-6-en-1-ol can be converted to a triflate, a good leaving group, allowing for subsequent nucleophilic substitution reactions. acs.org This enables the introduction of various functionalities at the C1 position.

Ruthenium-catalyzed cross-metathesis offers another powerful tool for the regioselective functionalization of monoterpenoid alcohols. acs.org This allows for the formation of new carbon-carbon bonds at the site of the original double bond, providing access to a diverse range of complex structures. acs.org

The selective functionalization of C-H bonds is an emerging area. While not directly on this compound, related studies on terpenes demonstrate the potential for such transformations. acs.orguni-muenchen.de

Application of this compound as a Synthetic Intermediate for Complex Organic Molecules

This compound, a C10 acyclic monoterpenoid, serves as a valuable and versatile starting material or intermediate in the synthesis of more complex and often biologically active organic molecules. Its inherent structure, featuring a primary allylic alcohol and an isoprenoid-like carbon skeleton, provides multiple reactive sites for strategic chemical modifications. Researchers have leveraged this compound as a key building block in the synthesis of diverse molecular architectures, ranging from vitamin analogues to antifungal natural product analogues.

Synthesis of Menaquinone (Vitamin K2) Analogues

A significant application of this compound is in the construction of menaquinone (MK) derivatives. Menaquinones, a family of Vitamin K2 homologues, are characterized by a 2-methyl-1,4-naphthoquinone head and a variable-length polyisoprenoid side chain. The length and saturation of this side chain are critical to their biological function.

In a notable study, a partially saturated menaquinone analogue, designated as MK-2(II-H2), was synthesized using a derivative of this compound. acs.org The synthesis involves the coupling of the C10 side chain with the naphthoquinone core. Specifically, the compound 2-(3,7-Dimethyloct-2-en-1-yl)-3-methylnaphthalene-1,4-dione, which is the menaquinone analogue MK-2(II-H2), was prepared from menadiol (B113456) and isophytol. acs.org The structure of the resulting analogue directly incorporates the 3,7-dimethyloct-2-enyl moiety. This synthetic approach highlights the utility of C10 terpenoids in accessing specific, modified Vitamin K2 structures for further biological investigation. acs.org

Table 1: Synthesis of Menaquinone Analogue MK-2(II-H2)

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Menadiol | Isophytol (containing the 3,7-dimethyloct-2-enyl structural unit) | 2-(3,7-Dimethyloct-2-en-1-yl)-3-methylnaphthalene-1,4-dione [MK-2(II-H2)] |

Data sourced from ACS Publications. acs.org

Precursor for Antifungal Lactones

The carbon skeleton of this compound is also a foundational element for synthesizing bioactive lactones. Research has demonstrated the synthesis of a series of 3,7-dimethyl-7-hydroxy-2-octen-6-olide analogues, which exhibit significant antifungal properties. sioc-journal.cn

The synthetic pathway to these lactone analogues proceeds through key chemical transformations, including an epoxidation-lactonization procedure. sioc-journal.cn This strategy effectively converts the acyclic terpenoid precursor into a cyclic lactone structure while introducing additional functional groups that modulate biological activity. The resulting analogues, such as 3-phenyl-7-methyl-7-hydroxy-2-octen-6-olide, have been evaluated against various phytopathogens, demonstrating their potential as lead structures for new antifungal agents. sioc-journal.cn

Table 2: Antifungal Activity of Synthesized Lactone Analogues

| Compound | EC50 Range (μg/mL) against tested phytopathogens |

|---|---|

| 3-phenyl-7-methyl-7-hydroxy-2-octen-6-olide | 0.5 - 20.0 |

| 3-(furan-2-yl)-7-methyl-7-hydroxy-2-octen-6-olide | 0.5 - 20.0 |

Data sourced from the Chinese Journal of Organic Chemistry. sioc-journal.cn

The successful synthesis of these complex molecules underscores the strategic importance of this compound and its structural relatives as intermediates. Their established carbon framework provides a reliable and efficient starting point for building intricate molecular targets in medicinal and agricultural chemistry.

Mechanistic Studies of Chemical Transformations Involving 3,7 Dimethyloct 2 En 1 Ol

Oxidation Pathways of the Primary Alcohol Moiety to Aldehydes and Ketones

The primary alcohol group of 3,7-dimethyloct-2-en-1-ol can be selectively oxidized to yield the corresponding aldehyde, 3,7-dimethyloct-2-en-1-al (citral), without affecting the carbon-carbon double bond. This transformation is a cornerstone of synthetic organic chemistry, enabling the conversion of alcohols into valuable carbonyl compounds. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.

One of the most effective reagents for this selective oxidation is manganese dioxide (MnO₂). The reaction proceeds via a mechanism involving the adsorption of the allylic alcohol onto the surface of the MnO₂. This is followed by a concerted process where a proton is abstracted from the hydroxyl group and a hydride is transferred from the carbon-bearing the hydroxyl group to the manganese center. The resulting aldehyde is then desorbed from the surface. The heterogeneous nature of this reaction allows for easy separation of the product from the reagent.

Another mild and highly selective method for the oxidation of primary allylic alcohols like this compound is the use of Dess-Martin periodinane (DMP). This hypervalent iodine reagent operates under neutral and anhydrous conditions, which is advantageous for sensitive substrates. The mechanism involves the formation of a periodinane ester intermediate. A base, which can be the acetate (B1210297) ligand on the DMP or an external base, then facilitates an E2-like elimination, leading to the formation of the aldehyde, iodinane, and acetic acid.

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Manganese Dioxide (MnO₂) | Dichloromethane | 25 | 4 | >90 |

| Dess-Martin Periodinane (DMP) | Dichloromethane | 25 | 1-2 | ~95 |

Catalytic Hydrogenation and Selective Reduction of the Alkene Moiety

The selective hydrogenation of the alkene moiety in this compound to produce the saturated alcohol, 3,7-dimethyloctan-1-ol (B75441), presents a significant challenge due to the potential for concurrent reduction of the alcohol to an alkane or hydrogenolysis. The key to achieving high selectivity lies in the choice of catalyst and reaction conditions.

Catalysts based on noble metals such as palladium (Pd), platinum (Pt), and rhodium (Rh) are commonly employed for hydrogenation. For the selective reduction of a carbon-carbon double bond in the presence of a hydroxyl group, palladium on a solid support like carbon (Pd/C) is often effective. The mechanism of catalytic hydrogenation involves the adsorption of both the alkene and hydrogen onto the catalyst surface. The hydrogen atoms are added stepwise to the double bond, typically from the less sterically hindered face of the molecule, leading to the syn-addition product.

To enhance the selectivity for the alkene reduction over hydrogenolysis of the C-O bond, modifications to the catalyst or the use of specific promoters can be employed. For instance, the addition of a small amount of a basic compound can sometimes suppress hydrogenolysis.

| Catalyst | Support | Solvent | Pressure (atm) | Temperature (°C) | Product |

| Palladium | Carbon (5% Pd) | Ethanol (B145695) | 1 | 25 | 3,7-Dimethyloctan-1-ol |

| Platinum(IV) oxide | - | Acetic Acid | 3 | 25 | 3,7-Dimethyloctan-1-ol |

Nucleophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl group of this compound can be replaced by a nucleophile through substitution reactions. As an allylic alcohol, it can undergo nucleophilic substitution via both Sₙ1 and Sₙ2 pathways, as well as their allylic rearrangement counterparts, Sₙ1' and Sₙ2'.

Under acidic conditions, the hydroxyl group is protonated to form a good leaving group, water. Subsequent departure of water generates a resonance-stabilized allylic carbocation. This carbocation can then be attacked by a nucleophile at either the α-carbon (C1) or the γ-carbon (C3), leading to a mixture of products. This Sₙ1 pathway is favored by polar protic solvents and results in the formation of both the direct substitution product and the rearranged allylic substitution product (Sₙ1').

Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, without the use of strong acid. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding allylic chloride or bromide. Subsequent reaction with a nucleophile can then proceed via an Sₙ2 mechanism, which involves a backside attack on the carbon bearing the leaving group, leading to inversion of stereochemistry if the carbon is chiral. Due to the allylic system, an Sₙ2' pathway is also possible, where the nucleophile attacks the γ-carbon, leading to a double bond shift.

| Reagent | Conditions | Mechanism | Major Product(s) |

| HBr | Aqueous, 0°C | Sₙ1/Sₙ1' | 1-Bromo-3,7-dimethyloct-2-ene and 3-Bromo-3,7-dimethyloct-1-ene |

| PBr₃ | Pyridine, 0°C | Sₙ2 | 1-Bromo-3,7-dimethyloct-2-ene |

Esterification and Etherification Reactions of this compound

The hydroxyl group of this compound readily participates in esterification and etherification reactions, which are fundamental transformations for creating derivatives with diverse properties.

Esterification: The formation of an ester from this compound can be achieved through several methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common approach. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester.

A milder method involves the use of an acid anhydride (B1165640) or an acyl chloride in the presence of a base like pyridine. In this case, the base activates the alcohol or scavenges the acidic byproduct, driving the reaction to completion.

Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers from this compound. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then undergoes an Sₙ2 reaction with a primary alkyl halide (e.g., methyl iodide) to form the ether. The choice of a primary alkyl halide is crucial to avoid competing elimination reactions.

| Reaction | Reagents | Catalyst/Base | Product |

| Esterification | Acetic Acid | Sulfuric Acid | 3,7-Dimethyloct-2-en-1-yl acetate |

| Esterification | Acetic Anhydride | Pyridine | 3,7-Dimethyloct-2-en-1-yl acetate |

| Etherification | Sodium Hydride, Methyl Iodide | - | 1-Methoxy-3,7-dimethyloct-2-ene |

Advanced Analytical Techniques for Characterization and Quantification of 3,7 Dimethyloct 2 En 1 Ol

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of 3,7-dimethyloct-2-en-1-ol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous structural assignment. rsc.orgbmrb.io

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. Key signals for the (E)-isomer of this compound in a deuterated chloroform (B151607) (CDCl₃) solvent typically include a triplet for the vinyl proton, multiplets for the methylene (B1212753) and methine protons, and singlets or doublets for the methyl protons. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, characteristic signals corresponding to the alcohol carbon, the double-bonded carbons, and the various aliphatic and methyl carbons are observed. nih.govbeilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H₂ | 3.90 (s, 2H) | 61.0 |

| C2=CH | 5.32 (t, J = 7.2 Hz, 1H) | 120.8 |

| C3-C(CH₃) | - | 140.9 |

| C4-H₂ | 1.93–2.01 (m, 2H) | 32.2 |

| C5-H₂ | 1.11–1.18 (m, 1H), 1.28–1.40 (m, 2H) | 30.8 |

| C6-H₂ | 1.42–1.67 (m, 10H) | 37.1 |

| C7-H | 1.71–1.78 (m, 1H) | 29.0605 |

| C8-H₃ | 0.84 (d, J = 8.8 Hz, 3H) | 22.4 |

| C3-CH₃ | 1.69 (s, 3H) | 16.0 |

| C7-CH₃ | - | 25.3956 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. Data compiled from multiple sources. bmrb.ionih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays characteristic bands corresponding to specific molecular vibrations. nih.gov For this compound, key absorptions include a broad band for the hydroxyl (-OH) group, stretches for C-H bonds, and a peak for the carbon-carbon double bond (C=C). greenpharmacy.info

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | 3607.21 | Alcohol, broad band |

| C-H stretch | 2915.92 | Aliphatic |

| C=C stretch | 1622.28 | Alkene |

| C-O stretch | 1153.54 | Alcohol |

Data sourced from a study on Tecomaria capensis extracts. greenpharmacy.info

Ultraviolet-Visible (UV/Vis) Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the carbon-carbon double bond results in absorption in the UV region. While not as structurally informative as NMR or IR for this specific compound, it can be used for quantification and to confirm the presence of the chromophore. rsc.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. nih.gov When this compound is ionized, it forms a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (156.27 g/mol ). nist.govchemspider.com The molecular ion then fragments in a characteristic manner, providing clues about the molecule's structure. savemyexams.comlibretexts.org

Common fragments observed in the mass spectrum of this compound include the loss of a water molecule (M-18) and various alkyl fragments. The base peak, which is the most intense peak in the spectrum, is often at m/z 69. nih.gov

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile compounds like this compound. core.ac.uknih.gov In this method, the sample is vaporized and separated based on its boiling point and polarity as it passes through a capillary column. etamu.edu The separated components then enter the mass spectrometer for detection and identification.

The retention time, the time it takes for the compound to travel through the column, is a characteristic property used for identification. The mass spectrum obtained for the peak at a specific retention time provides definitive structural confirmation. etamu.edu GC-MS is widely used for the qualitative and quantitative analysis of this compound in various matrices, including essential oils and biological samples. core.ac.ukresearchgate.net

Table 3: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₂₀O | nist.gov |

| Molecular Weight | 156.27 g/mol | nih.gov |

| Kovats Retention Index (Semi-standard non-polar) | 1172, 1463 | nih.gov |

| Kovats Retention Index (Standard polar) | 1759 | nih.gov |

| Top Mass Spectrum Peaks (m/z) | 69, 41, 55 | nih.gov |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation and quantification of this compound. These methods are particularly useful for analyzing the compound in various matrices and for quality control purposes.

Reverse-phase (RP) HPLC is a common method for analyzing terpene alcohols like this compound. sielc.com In a typical RP-HPLC setup, a non-polar stationary phase is used with a polar mobile phase. For analogous compounds, a C18 column, such as the Newcrom R1 which has low silanol (B1196071) activity, has proven effective. sielc.comsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid to ensure good peak shape and resolution. sielc.comsielc.com For applications requiring detection by mass spectrometry (MS), phosphoric acid is typically substituted with a volatile acid like formic acid to ensure compatibility. sielc.comsielc.com

UPLC represents a significant advancement over traditional HPLC, offering enhanced resolution, sensitivity, and speed of analysis. researchgate.net This improvement is primarily achieved by using columns packed with smaller particles (typically less than 2 µm) and instrumentation capable of handling much higher backpressures, often up to 100 MPa (15,000 psi) or more. researchgate.netlinklab.gr The use of these sub-2 µm particles leads to a dramatic increase in column efficiency. researchgate.net Consequently, UPLC allows for much faster analysis times, often reducing a 10-20 minute HPLC run to just a few minutes, while simultaneously improving the separation of complex mixtures and increasing sensitivity. researchgate.net This makes UPLC particularly suitable for high-throughput screening and for detecting trace levels of this compound or its impurities.

The table below outlines typical parameters for the HPLC and UPLC analysis of compounds structurally similar to this compound.

| Parameter | HPLC Conditions | UPLC Conditions |

|---|---|---|

| Stationary Phase/Column | Reverse-Phase C18 (e.g., Newcrom R1) sielc.comsielc.com | ACQUITY UPLC BEH C18, <2 µm particle size researchgate.net |

| Mobile Phase | Acetonitrile/Water/Phosphoric Acid (or Formic Acid for MS) sielc.com | Acetonitrile/Water/Formic Acid sielc.comresearchgate.net |

| Detector | Diode-Array Detector (DAD) or UV-Vis measurlabs.com | DAD or Mass Spectrometer (MS) researchgate.net |

| Particle Size | 3 µm or 5 µm sielc.comlinklab.gr | < 2 µm researchgate.net |

| System Backpressure | Lower | High (up to 100-140 MPa) researchgate.netlinklab.gr |

| Analysis Time | Longer | Shorter, rapid separation researchgate.net |

Development of Novel Analytical Protocols for Trace Analysis and Isomeric Purity

The detection of this compound at trace levels and the determination of its isomeric purity are critical in fields such as flavor and fragrance analysis, environmental monitoring, and metabolomics. Developing novel analytical protocols is essential to meet the increasing demand for higher sensitivity and specificity.

For trace analysis in complex matrices, such as food or biological samples, protocols often involve a sample preparation step to extract and concentrate the analyte. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for this purpose. mdpi.comscielo.br This method is particularly suitable for volatile compounds like this compound. HS-SPME is a solvent-free extraction method that is both sensitive and efficient for isolating volatile and semi-volatile organic compounds from a sample's headspace. mdpi.com Subsequent analysis by GC-MS provides high separation efficiency and definitive identification based on the mass spectrum. mdpi.commdpi.com

Investigations into the Antimicrobial and Anti Virulence Mechanisms of Monoterpenoid Alcohols and Analogues

Antibacterial Activity Against Multi-Drug Resistant Microorganisms (in vitro microbial studies)

The emergence of multi-drug resistant (MDR) bacteria presents a formidable challenge to global public health, necessitating the exploration of novel antimicrobial agents. nih.gov The ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are particularly concerning due to their high levels of antimicrobial resistance and association with opportunistic infections. nih.govrsc.org

In this context, monoterpenoid alcohols and their derivatives have shown promise. While specific data on 3,7-Dimethyloct-2-en-1-ol's activity against MDR strains is limited in the provided search results, the broader class of monoterpenoid alcohols demonstrates significant antibacterial properties. Studies have shown that oxygenated terpenoids, particularly those containing alcohol functional groups, exhibit greater antimicrobial activity compared to their hydrocarbon or carbonyl counterparts. mdpi.com For instance, the essential oil of Cymbopogon winterianus, which contains related monoterpenoid alcohols like geraniol (B1671447) and citronellol (B86348), has demonstrated inhibitory effects against various pathogenic bacteria. researchgate.net

Research into other monoterpenoid alcohols, such as linalool (B1675412) and α-terpineol, has revealed their capacity to inhibit the growth of both Gram-positive and Gram-negative bacteria. mdpi.com The antibacterial efficacy of these compounds often varies depending on the bacterial species. For example, in one study, E. coli O157:H7 was found to be highly sensitive to certain monoterpenes, while Shewanella putrefaciens showed greater resistance. mdpi.com The mechanism of action is often attributed to the disruption of the bacterial cell membrane's structural integrity. mdpi.com

Table 1: Antibacterial Activity of Selected Monoterpenoid Alcohols Against Various Bacterial Strains

| Monoterpenoid Alcohol | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Linalool | E. coli O157:H7 | Sensitive | mdpi.com |

| α-Terpineol | S. putrefaciens | Resistant | mdpi.com |

| Geraniol | S. aureus | Inhibitory | mdpi.com |

| Citronellol | E. coli | Inhibitory | researchgate.net |

Antifungal Efficacy Against Phytopathogenic Fungi

Phytopathogenic fungi pose a significant threat to agriculture, causing substantial crop losses. Monoterpenoid alcohols and their derivatives have been investigated as potential natural fungicides. Derivatives of the related monoterpenoid geraniol, such as (Z,S)-6,7-dihydroxy-3,7-dimethyloct-2-enoic acid, have shown promising antifungal activity. mdpi.com At a concentration of 400 µM, this derivative exhibited 80–100% inhibition rates against several phytopathogenic fungi, including Pseudoperonospora cubensis, Erysiphe graminis, Puccinia sorghi, and Colletotrichum gloeosporioides. mdpi.com

The essential oil of Cymbopogon winterianus, containing geraniol and citronellol, has also displayed excellent inhibitory effects against Sclerotium oryzae and Fusarium oxysporum. researchgate.net The antifungal activity of monoterpenes is a growing area of research, with studies exploring their efficacy both alone and in combination with existing antifungal agents. mdpi.com For example, thymol, a phenolic monoterpenoid, and its derivatives have been found to be effective against the soilborne plant pathogen Rhizoctonia solani. mdpi.com

Table 2: Antifungal Activity of Monoterpenoid Derivatives Against Phytopathogenic Fungi

| Compound | Fungal Species | Inhibition Rate | Concentration | Reference |

|---|---|---|---|---|

| (Z,S)-6,7-dihydroxy-3,7-dimethyloct-2-enoic acid | Pseudoperonospora cubensis | 80-100% | 400 µM | mdpi.com |

| (Z,S)-6,7-dihydroxy-3,7-dimethyloct-2-enoic acid | Erysiphe graminis | 80-100% | 400 µM | mdpi.com |

| (Z,S)-6,7-dihydroxy-3,7-dimethyloct-2-enoic acid | Puccinia sorghi | 80-100% | 400 µM | mdpi.com |

| (Z,S)-6,7-dihydroxy-3,7-dimethyloct-2-enoic acid | Colletotrichum gloeosporioides | 80-100% | 400 µM | mdpi.com |

| C. winterianus essential oil | Sclerotium oryzae | IC50 = 0.41 µL/plate | researchgate.net | |

| C. winterianus essential oil | Fusarium oxysporum | IC50 = 2.02 µL/plate | researchgate.net |

Modulation of Microbial Virulence Factors (e.g., Biofilm Formation, Motility) by Related Monoterpenoids

Targeting microbial virulence factors, rather than microbial survival, is an emerging strategy to combat infectious diseases, as it may exert less selective pressure for the development of resistance. sci-hub.se Virulence factors include mechanisms such as biofilm formation, motility, and the production of toxins and enzymes. nih.govsci-hub.se

Monoterpenoid alcohols have demonstrated the ability to interfere with these virulence mechanisms. For instance, linalool and α-terpineol have been shown to possess anti-biofilm activity. researchgate.net Biofilms are communities of microorganisms encased in a self-produced matrix, which can increase their resistance to antimicrobial agents by up to 1000 times. nih.gov By inhibiting biofilm formation, these compounds can render bacteria more susceptible to conventional treatments.

Furthermore, research on the monoterpenoid perillyl alcohol has revealed its ability to inhibit key virulence traits in the fungal pathogen Candida albicans. This includes the inhibition of morphological transition (the switch from yeast to hyphal form, which is crucial for tissue invasion), biofilm formation, and adherence to host cells. plos.org Glycosylated derivatives of linalool and α-terpineol have also shown strong anti-quorum sensing (QS) activity. researchgate.net Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate gene expression, including the expression of virulence factors. nih.govresearchgate.net

Elucidation of Cellular and Molecular Targets in Microbial Pathogens

Understanding the cellular and molecular targets of monoterpenoid alcohols is crucial for developing them into effective therapeutic agents. A primary mechanism of action for many monoterpenes and their derivatives is the disruption of microbial cell membranes. nih.gov These lipophilic compounds can accumulate in the cell membrane, leading to increased fluidity and a loss of structural integrity, which ultimately impairs essential cellular functions. nih.gov

In addition to membrane disruption, monoterpenoids can penetrate the cell and interact with intracellular targets, such as enzymes. nih.gov For example, perillyl alcohol has been shown to down-regulate the calcineurin signaling pathway in C. albicans. plos.org This pathway is critical for stress responses, and its disruption renders the fungus more sensitive to environmental stresses. plos.org The study also found that perillyl alcohol treatment led to depleted ergosterol (B1671047) levels, a key component of the fungal cell membrane, and caused cell wall damage. plos.org

In bacteria, efflux pumps are a known mechanism of resistance to the toxic effects of monoterpenoids. nih.gov These pumps actively transport the compounds out of the cell. Therefore, a potential strategy for enhancing the efficacy of monoterpenoid alcohols could be to use them in combination with efflux pump inhibitors.

The investigation into the cellular and molecular targets of monoterpenoids is an active area of research. Transcriptome analyses and molecular docking studies are being employed to identify the specific genes and proteins affected by these compounds, providing a more detailed understanding of their mechanisms of action. plos.org

Biochemical Pathways and Metabolism of 3,7 Dimethyloct 2 En 1 Ol in Non Human Biological Systems

Biosynthetic Pathways in Plants for Monoterpenoid Alcohol Production

The biosynthesis of monoterpenoid alcohols, including the isomers of 3,7-dimethyloct-2-en-1-ol (geraniol and nerol), in plants is a complex process involving two distinct pathways localized in different cellular compartments. These pathways provide the fundamental five-carbon building blocks that are assembled into the C10 skeleton of monoterpenes.

The primary precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized via two main routes:

The Mevalonate (B85504) (MVA) Pathway: Primarily located in the cytosol, this pathway starts from acetyl-CoA. It is the main source of precursors for sesquiterpenes, but can also contribute to monoterpene synthesis through the exchange of intermediates with the plastid.

The 2-C-methyl-D-erythritol-4-phosphate (MEP) Pathway: Located in the plastids, this pathway uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as starting materials. It is generally considered the primary source of precursors for monoterpene biosynthesis.

Geranyl diphosphate (GPP), the direct precursor to most monoterpenes, is formed by the condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by GPP synthase (GPPS). From GPP, the synthesis of geraniol (B1671447) and nerol (B1678202) can proceed through several enzymatic routes:

Terpene Synthase (TPS)-Dependent Pathway: Specific monoterpene synthases, such as geraniol synthase (GES) or nerol synthase (NES), catalyze the hydrolysis of GPP to form geraniol or nerol, respectively. These enzymes are typically located in plastids.

Phosphatase-Based Non-Canonical Pathway: In some plants, like roses, a cytosolic Nudix hydrolase (NUDX1) can hydrolyze GPP to geranyl monophosphate, which is then dephosphorylated to yield geraniol. This pathway utilizes GPP derived from the cytosolic MVA pathway.

Once formed, these primary alcohols can be further modified. For example, geraniol can be oxidized to the corresponding aldehyde, geranial, by geraniol dehydrogenase. This enzyme has been characterized in various plants, including Polygonum minus. oup.com Similarly, nerol can be oxidized to neral (B7780846). Together, geranial and neral form a mixture known as citral.

| Enzyme | Abbreviation | Function | Cellular Location | Pathway |

|---|---|---|---|---|

| GPP Synthase | GPPS | Catalyzes the formation of GPP from IPP and DMAPP. | Plastids, Mitochondria | MVA & MEP |

| Geraniol Synthase | GES | Catalyzes the conversion of GPP to geraniol. | Plastids | MEP |

| Nudix Hydrolase 1 | NUDX1 | Hydrolyzes GPP to produce geraniol in a non-canonical pathway. | Cytosol | MVA |

| Geraniol Dehydrogenase | GeDH | Oxidizes geraniol to geranial. | - | - |

| Nerol Dehydrogenase | NeDH | Oxidizes nerol to neral. | - | - |

Microbial Degradation and Biotransformation Pathways

Microorganisms, including various species of yeast and bacteria, are capable of metabolizing this compound and its isomers through diverse biochemical reactions. These transformations include reductions, oxidations, isomerizations, and cyclizations, leading to a variety of other monoterpenoids.

Metabolism in Yeast Species (e.g., Saccharomyces cerevisiae, Ambrosiozyma monospora)

Yeasts, particularly those used in fermentation industries like brewing and winemaking, can significantly alter the profile of monoterpenoid alcohols.

Saccharomyces cerevisiae , a common yeast in baking and brewing, demonstrates a range of biotransformation activities on geraniol and nerol. frontiersin.org Key transformations include:

Reduction: Geraniol can be reduced to citronellol (B86348). frontiersin.orgdeepdyve.com

Isomerization and Hydration: Both geraniol and nerol can be converted to linalool (B1675412), which can be further transformed into the monocyclic alcohol α-terpineol. frontiersin.orgdeepdyve.com

Esterification: Some strains are capable of producing acetate (B1210297) esters, such as geranyl acetate and citronellyl acetate. biorxiv.org

De novo Synthesis: S. cerevisiae is also capable of synthesizing monoterpenes like geraniol and linalool from primary carbon sources through the mevalonate pathway, especially in engineered strains or specific mutants (e.g., erg20 mutants). oup.comnih.govoup.com

Ambrosiozyma monospora is another yeast species noted for its ability to produce monoterpenes, including linalool, α-terpineol, citronellol, and geraniol, in liquid cultures. researchgate.netunistra.fr This yeast can be utilized for the de novo synthesis of these valuable flavor and fragrance compounds. whiterose.ac.uk

Other yeast species such as Kluyveromyces lactis and Torulaspora delbrueckii also exhibit the ability to biotransform these alcohols. K. lactis can reduce geraniol to citronellol, while both species can convert geraniol and nerol to linalool and subsequently to α-terpineol. frontiersin.org T. delbrueckii has also been shown to convert nerol back into geraniol. frontiersin.org

| Yeast Species | Substrate(s) | Major Product(s) | Reaction Type(s) |

|---|---|---|---|

| Saccharomyces cerevisiae | Geraniol | Citronellol, Linalool, α-Terpineol, Geranyl acetate | Reduction, Isomerization, Hydration, Esterification |

| Saccharomyces cerevisiae | Nerol | Linalool, α-Terpineol | Isomerization, Hydration |

| Ambrosiozyma monospora | Glucose (de novo) | Geraniol, Linalool, Citronellol, α-Terpineol | Biosynthesis |

| Kluyveromyces lactis | Geraniol | Citronellol, Linalool | Reduction, Isomerization |

| Torulaspora delbrueckii | Nerol | Geraniol, Linalool | Isomerization |

Bacterial Metabolic Transformations of Monoterpenoids

Various bacterial species possess catabolic pathways for the degradation of acyclic monoterpenoid alcohols, often initiating with the oxidation of the primary alcohol group.

Castellaniella defragrans , a denitrifying bacterium, can utilize geraniol as a growth substrate. It employs a geraniol dehydrogenase to oxidize geraniol to geranial, which is then further metabolized to geranic acid. tandfonline.com

Pseudomonas species have well-documented pathways for monoterpene degradation. Pseudomonas citronellolis degrades geraniol and nerol via oxidation to their corresponding acids, geranic acid and neric acid. lpnu.ua Pseudomonas incognita can degrade geraniol through at least two distinct pathways. lpnu.ua

Rhodococcus species , such as strain GR3, have been shown to transform geraniol into geranoic acid with high efficiency. deepdyve.com

Other bacterial genera, including Bacillus, Burkholderia, Enterobacter, and Klebsiella , have been identified as capable of degrading various monoterpenes, indicating widespread metabolic capabilities for these compounds within the bacterial domain. whiterose.ac.uk A denitrifying bacterium, strain 47Lol, demonstrates the ability to isomerize linalool to geraniol under anoxic conditions. wikidata.org

Enzymatic Biocatalysis for Selective Conversions of this compound

The use of isolated enzymes as biocatalysts offers a powerful approach for the highly selective and efficient transformation of this compound and its isomers into valuable products. This avoids the formation of unwanted byproducts that can occur in whole-cell systems.

Dehydrogenases: Geraniol dehydrogenase (GeDH) is a key enzyme used for the selective oxidation of geraniol to geranial. A GeDH from the mite Carpoglyphus lactis shows high specificity for geraniol, with its isomer nerol being an inert substrate. nih.gov The GeDH (GeoA) from Castellaniella defragrans has been expressed heterologously in other bacteria like Acinetobacter sp. to study and control the metabolic flux from geraniol and nerol to their respective aldehydes. oup.comtandfonline.comnih.govtandfonline.com

P450 Monooxygenases: Cytochrome P450 enzymes are versatile biocatalysts capable of performing challenging oxidation reactions. For instance, CYP154E1 from Thermobifida fusca can catalyze the selective allylic hydroxylation of geraniol to 8-hydroxygeraniol with high conversion (98%). frontiersin.org The same enzyme acts on nerol to produce both 8-hydroxynerol and 2,3-epoxynerol. frontiersin.org Computationally designed P450 enzymes have shown the ability to shift chemoselectivity, for example, selectively producing the aldehyde (citral) from geraniol or the corresponding epoxide. biorxiv.org

Lipases: These enzymes are widely used for the synthesis of esters under mild conditions. Lipase-catalyzed esterification can be applied to this compound and related alcohols like citronellol to produce valuable flavor and fragrance esters, such as citronellyl methacrylate. rsc.orggoogle.comprotocols.io These reactions can be performed in aqueous or non-aqueous media and can be highly selective for primary alcohols. rsc.org

| Enzyme Type | Specific Enzyme (Source) | Substrate | Product(s) | Reaction Type |

|---|---|---|---|---|

| Dehydrogenase | Geraniol Dehydrogenase (Carpoglyphus lactis) | Geraniol | Geranial | Selective Oxidation |

| P450 Monooxygenase | CYP154E1 (Thermobifida fusca) | Geraniol | 8-hydroxygeraniol | Allylic Hydroxylation |

| P450 Monooxygenase | CYP154E1 (Thermobifida fusca) | Nerol | 8-hydroxynerol, 2,3-epoxynerol | Hydroxylation & Epoxidation |

| Peroxygenase | Designed MthUPO mutant | Geraniol | Geranial (Citral A) | Selective Oxidation |

| Lipase (B570770) | Commercial Lipase (e.g., from Candida sp.) | Geraniol / Citronellol + Carboxylic Acid | Geranyl ester / Citronellyl ester | Esterification |

Environmental Distribution and Biogeochemical Cycling of 3,7 Dimethyloct 2 En 1 Ol

Natural Occurrence in Plant Essential Oils and Biological Extracts

3,7-Dimethyloct-2-en-1-ol, a monoterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants. aesacademy.orgcymitquimica.com It exists in different isomeric forms, with its presence and concentration varying significantly among plant species and even different parts of the same plant. This compound contributes to the characteristic aroma of many plants and is a component of their defense mechanisms against herbivores and pathogens.

One of the isomers, known as geraniol (B1671447) ((2E)-3,7-dimethylocta-2,6-dien-1-ol), is a well-documented constituent of numerous essential oils. Its isomer, nerol (B1678202) ((2Z)-3,7-dimethylocta-2,6-dien-1-ol), is also found in many essential oils, often alongside geraniol. echemi.com For instance, nerol has been identified in neroli oil, lemongrass, and the essential oils of bergamot, lavender, and myrrh. echemi.com Another related compound, linalool (B1675412) (3,7-dimethylocta-1,6-dien-3-ol), is a common component of essential oils from plants like lavender and coriander. smolecule.com

The compound 3,7-Dimethyloct-6-en-1-ol, also known as citronellol (B86348), is another significant monoterpenoid alcohol found in nature. doaj.org It is a major component of citronella oil and is also present in the essential oils of rose and geranium.

The extraction of these compounds is typically achieved through methods like steam distillation, hydro-distillation, and solvent extraction from various plant parts. aesacademy.org The resulting essential oils are complex mixtures of volatile compounds, with this compound and its isomers being key aromatic and bioactive constituents. aesacademy.org Research has also identified 3,7-dimethyloct-6-en-1-ol in the chloroform (B151607) extract of Trianthema decandra. researchgate.net

Below is an interactive data table summarizing the occurrence of this compound and its isomers in various plant essential oils.

| Compound Name | Isomer | Plant Source Examples |

| Geraniol | (2E)-3,7-Dimethylocta-2,6-dien-1-ol | Rose, Palmarosa, Geranium |

| Nerol | (2Z)-3,7-Dimethylocta-2,6-dien-1-ol | Neroli, Lemongrass, Bergamot, Lavender echemi.com |

| Linalool | 3,7-Dimethylocta-1,6-dien-3-ol | Lavender, Coriander smolecule.com |

| Citronellol | 3,7-Dimethyloct-6-en-1-ol | Citronella, Rose, Geranium doaj.org |

| 6,7-Dihydrogeraniol | This compound | - |

Environmental Fate and Degradation Processes in Terrestrial and Aquatic Ecosystems

The environmental fate of this compound and related monoterpenoid alcohols is influenced by their physicochemical properties and susceptibility to biological and abiotic degradation processes. These compounds can enter terrestrial and aquatic ecosystems through natural emissions from vegetation and industrial releases.

In aquatic environments, biodegradation is a significant removal mechanism. While specific data for this compound is limited, studies on related compounds like nerol suggest a potential for moderate bioconcentration in aquatic organisms. echemi.com The estimated bioconcentration factor (BCF) for nerol is 90, indicating a moderate potential for accumulation in fish. echemi.com The water solubility of geraniol is reported as 100 mg/L at 25°C. carlroth.com

In soil, the mobility of these compounds is influenced by their adsorption to organic matter. The estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) for nerol is 94, suggesting high mobility in soil. echemi.com This indicates that these compounds have the potential to leach into groundwater. The log K_oc value for geraniol is 1.85. carlroth.com

Degradation in both soil and water is expected to occur through microbial action. Microorganisms can utilize these alcohols as a carbon source, leading to their breakdown. The rate of degradation will depend on various factors, including microbial population, temperature, and nutrient availability.

Volatilization and Atmospheric Chemistry of Monoterpenoid Alcohols

Due to their volatile nature, monoterpenoid alcohols like this compound can be released into the atmosphere from natural and anthropogenic sources. aesacademy.org Once in the atmosphere, their fate is primarily governed by reactions with atmospheric oxidants, such as hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃).

The volatility of these compounds is indicated by their vapor pressure. For instance, geraniol has a vapor pressure of 1 hPa at 70.58 °C. carlroth.com Upon release, these compounds can form explosive mixtures with air, particularly with warming. carlroth.com

The atmospheric lifetime of these compounds is determined by their reaction rates with the aforementioned oxidants. The double bonds present in the structure of many monoterpenoid alcohols make them susceptible to rapid oxidation. These reactions lead to the formation of various secondary products, including smaller volatile organic compounds and secondary organic aerosols (SOA).

The formation of SOA from the atmospheric oxidation of monoterpenoids is a significant area of research due to its impact on air quality and climate. The specific products formed will depend on the structure of the parent alcohol and the atmospheric conditions.

Future Research Directions and Potential Applications Non Clinical Focus

Development of Novel Catalytic Systems for Sustainable Synthesis

The industrial production of 3,7-Dimethyloct-2-en-1-ol isomers, primarily through the partial hydrogenation of citral, is a cornerstone for the fragrance industry. mdpi.com However, achieving high selectivity for the desired unsaturated alcohols (geraniol and nerol) over other potential products remains a challenge. researchgate.net Future research is intensely focused on developing more efficient, selective, and sustainable catalytic systems.

Key Research Areas:

Bimetallic and Transition Metal Catalysts: The selective hydrogenation of citral's α,β-unsaturated aldehyde structure is a complex process. mdpi.com Research has shown that bimetallic catalysts, such as those combining platinum with other metals like cobalt (Pt-Co/C) or gold (Ir-Au/TiO2), can enhance selectivity towards geraniol (B1671447) and nerol (B1678202). researchgate.netconicet.gov.ar The mechanism often involves electron transfer between the metals, which favors the hydrogenation of the carbonyl group. conicet.gov.ar Similarly, novel transition metal composite catalysts, which may include a chiral spiro bisoxazoline ligand, are being developed to selectively hydrogenate neral (B7780846) (the cis-isomer of citral) to nerol with high efficiency, leaving geranial (the trans-isomer of citral) unreacted. google.com Further exploration into different metal combinations, support materials (e.g., activated carbon, graphite, SiO2), and catalyst structures is crucial for optimizing these processes for industrial application. mdpi.com

Biocatalysis: A significant shift towards greener synthesis is the use of biocatalysts. nih.gov Enzymes such as lipases and newly discovered phosphatases are being explored for the production of terpene alcohols. google.comresearchgate.net For instance, research has demonstrated the use of Carica papaya lipase (B570770) (CPL) for synthesizing terpene alcohol aromatic esters. researchgate.net Another innovative approach involves using a novel class of phosphatase enzymes for the enzymatic cleavage of terpenyl diphosphate (B83284) linkages to produce terpene alcohols. google.com These biocatalytic methods offer the potential for fully enzymatic, multi-step processes to synthesize complex terpene molecules from their precursors under mild and environmentally friendly conditions. nih.govgoogle.com

Flow Chemistry Systems: Advanced techniques like flow microreactor systems are being investigated to improve the efficiency and sustainability of synthesis. smolecule.com Flow chemistry provides superior control over reaction parameters such as temperature and pressure, which can lead to higher product yields and purity compared to traditional batch processing. smolecule.com

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Catalyst Type | Example(s) | Key Advantages | Research Focus | Source(s) |

|---|---|---|---|---|

| Bimetallic Catalysts | Pt-Co/C, Ir-Au/TiO2 | High chemoselectivity for geraniol/nerol from citral. researchgate.netconicet.gov.ar | Optimizing metal ratios, support materials, and reaction conditions. mdpi.comconicet.gov.ar | conicet.gov.ar, researchgate.net |

| Transition Metal Complexes | Catalyst with chiral spiro bisoxazoline ligand | High selectivity for specific isomers (e.g., neral to nerol). google.com | Development of new ligands and metal centers for enhanced control. google.com | google.com |

| Biocatalysts (Enzymes) | Lipases (Carica papaya), Phosphatases | Environmentally friendly, high specificity, mild reaction conditions. google.comresearchgate.net | Discovering new enzymes, enzyme immobilization, multi-step enzymatic synthesis. google.comresearchgate.net | google.com, researchgate.net, nih.gov |

Exploration of Undiscovered Biological Activities in Ecological Systems

The isomers of this compound are integral components of many plant essential oils and play multifaceted roles in ecological interactions. nih.govnih.gov They function as semiochemicals, mediating communication between organisms. Future research aims to uncover more of these complex interactions.

Key Research Areas:

Plant Defense Mechanisms: Plants produce terpenoids like geraniol and nerol as part of their defense strategies. mdpi.com These compounds can act as deterrents to herbivores and pathogens. For example, some terpenoids inhibit the growth of bacteria like Xanthomonas oryzae and fungi such as Magnaporthe grisea. mdpi.com Research is ongoing to understand how plants regulate the biosynthesis of these compounds in response to ecological stress, such as attack by insects or pathogens, and how these compounds contribute to induced defense responses. mdpi.com

Interspecies Communication: Volatile organic compounds (VOCs) like nerol can act as signals between plants. Nerol produced by tea plants under stress has been shown to improve the cold tolerance of neighboring plants, indicating a role in plant-plant communication. mdpi.com Further studies are needed to identify the full spectrum of organisms that perceive and respond to these chemical cues and the ecological consequences of these interactions.

Marine Ecosystems: While much research has focused on terrestrial plants, the role of halogenated metabolites, including terpenoids, in marine ecosystems is an emerging field. Marine algae produce these compounds, which are thought to be involved in chemical defense against grazing and in regulating bacterial communities on their surfaces. researchgate.net Exploring the specific roles of this compound and its derivatives in these environments could reveal novel ecological functions.

Application in Agricultural Biotechnology

The inherent biological activities of this compound make it a promising candidate for development in agricultural biotechnology, offering sustainable alternatives to synthetic chemicals. bohrium.comresearchgate.net

Key Research Areas:

Biopesticides: Geraniol is recognized for its potent insecticidal, acaricidal (mite-killing), and nematicidal properties against a wide range of agricultural pests. bohrium.commdpi.comregulations.gov It has shown high efficacy against root-knot nematodes (Meloidogyne ethiopica), the two-spotted spider mite (Tetranychus urticae), and various other insects. mdpi.comgoogle.com Future research is focused on overcoming challenges like high volatility and low water solubility through innovative formulation technologies, such as encapsulation in lignin (B12514952) nanoparticles. bohrium.com These nano-formulations can improve stability and enhance the efficacy of geraniol as a biopesticide. bohrium.com Synergistic effects, where geraniol is combined with other essential oils or biopesticidal compounds, are also being investigated to create more potent and broad-spectrum pest control solutions. google.com

Plant Growth Regulators: Phytohormones and their synthetic analogues are used to modulate plant growth and improve crop yields. scielo.br Studies have shown that the application of certain plant growth regulators can influence the biosynthesis of terpenes in aromatic plants. For instance, in Melissa officinalis, treatment with auxin and cytokinin led to a significant increase in the accumulation of nerol and geraniol. scielo.br Conversely, these alcohols can themselves influence plant development. Understanding how to apply this compound or manipulate its endogenous production could lead to new strategies for regulating crop growth, development, and stress tolerance. mdpi.comscielo.br

Table 2: Documented Biocidal Activity of Geraniol

| Target Pest | Activity Type | Key Finding | Source(s) |

|---|---|---|---|

| Root Knot Nematode (Meloidogyne ethiopica) | Nematicidal | Showed intense and lasting antinematodal activity, achieving 100% mortality. mdpi.com | mdpi.com |

| Chilean False Red Mite (Brevipalpus chilensis) | Acaricidal | Encapsulation in lignin nanoparticles significantly enhanced mortality rates compared to free geraniol. bohrium.com | bohrium.com |

| Two-Spotted Spider Mite (Tetranychus urticae) | Acaricidal | Effective in all life stages of the mite; shows synergistic effects when blended with other essential oils. google.com | google.com |

| Poultry Red Mites | Insecticidal | Concentrations from 0.5% to 2% resulted in 100% toxicity. regulations.gov | regulations.gov |

| Various Mosquito Species | Insecticidal | Demonstrated toxicity to Aedes aegypti and Anopheles quadrimaculatus. regulations.gov | regulations.gov |

Advanced Characterization of Stereoisomeric Mixtures and Their Functional Roles

This compound exists as geometric isomers, (E)-geraniol and (Z)-nerol, which differ in the spatial arrangement around the C2-C3 double bond. This subtle structural difference leads to distinct physical properties and biological functions. Future research will focus on a more nuanced understanding of these differences.

Key Research Areas:

Isomer-Specific Functions: While often found together, geraniol and nerol can have different biological activities and potencies. For example, a study on their odor properties found that geraniol has a lower odor threshold (is more potent) than nerol. acs.org In plant biochemistry, some enzymes show a clear preference for one isomer over the other. A nerol dehydrogenase from Persicaria minor can oxidize nerol with high affinity but shows much lower activity with geraniol. tandfonline.com Further research is needed to systematically compare the isomers across a range of biological assays to delineate their specific functional roles.

Advanced Analytical Techniques: Characterizing and quantifying the individual isomers within complex mixtures, such as essential oils, requires sophisticated analytical methods. Techniques like gas chromatography-mass spectrometry (GC-MS) are standard, but future work could involve more advanced multidimensional chromatography and spectroscopic methods (e.g., NMR) to better resolve and identify isomers and their transformation products in complex biological matrices. acs.orgbiotechrep.ir